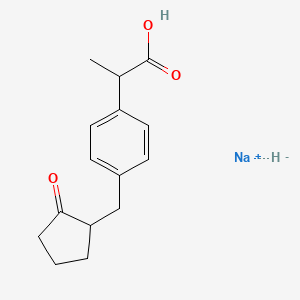

Loxoprofen (sodium salt)

Description

Contextualization as a Non-Steroidal Anti-Inflammatory Drug (NSAID) Research Compound

Loxoprofen (B1209778) is a member of the propionic acid derivative group of NSAIDs, which also includes well-known compounds like ibuprofen (B1674241) and naproxen (B1676952). wikipedia.org In the realm of academic and clinical research, loxoprofen (sodium salt) is investigated for its anti-inflammatory, analgesic, and antipyretic properties. drugbank.comglpbio.com The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical in the synthesis of prostaglandins (B1171923), which are lipid compounds that mediate inflammation, pain, and fever. patsnap.com

Loxoprofen is a non-selective COX inhibitor, meaning it targets both COX-1 and COX-2 enzymes. drugbank.comnih.gov COX-1 is constitutively expressed in various cells and is involved in homeostatic functions, whereas COX-2 is an inducible enzyme that is upregulated at sites of inflammation. drugbank.comnih.gov The inhibition of these enzymes by the active form of loxoprofen leads to a reduction in prostaglandin (B15479496) synthesis, thereby exerting its therapeutic effects. patsnap.com Research has shown its analgesic potency to be significantly higher than that of other NSAIDs like indomethacin (B1671933), ketoprofen (B1673614), and naproxen.

The Prodrug Concept and its Implications for Pharmacological Research

A key area of research interest for loxoprofen is its nature as a prodrug. wikipedia.orgnih.gov Loxoprofen itself has minimal pharmacological activity. drugbank.comnih.gov Following administration, it is rapidly absorbed and metabolized into its active form. rjpbcs.com This bioconversion is a critical step for its therapeutic efficacy and has significant implications for pharmacological research.

The primary metabolic transformation involves the reduction of a ketone group to an alcohol, forming the trans-alcohol metabolite, which is the active inhibitor of COX enzymes. drugbank.comnih.govresearchgate.net This conversion is primarily carried out by carbonyl reductase enzymes found mainly in the liver. drugbank.comresearchgate.net The prodrug design is believed to contribute to a lower incidence of gastrointestinal side effects compared to other NSAIDs, as the parent compound has a reduced direct irritant effect on the gastric mucosa. rjpbcs.comtaylorandfrancis.com

This metabolic activation pathway provides a rich field for research, including studies on enzyme kinetics, the influence of genetic polymorphisms on metabolism, and the potential for drug-drug interactions. For instance, research has explored the role of specific cytochrome P450 enzymes, such as CYP3A4/5, and UDP-glucuronosyltransferase enzymes, like UGT2B7, in the further metabolism and clearance of loxoprofen and its metabolites. drugbank.com

Historical Development and Research Trajectory of Loxoprofen (Sodium Salt)

Loxoprofen was developed by Daiichi Sankyo Co., Ltd. in Japan. researchgate.net It was first patented in 1977 and received approval for medical use in 1986. wikipedia.org Since its introduction, loxoprofen has become one of the most prescribed NSAIDs in Japan and is also widely used in other countries across Asia, the Middle East, and Latin America. researchgate.net

The research trajectory of loxoprofen has evolved from initial preclinical and clinical studies establishing its efficacy and safety to more specialized investigations. Early research focused on its mechanism of action, demonstrating the COX inhibitory properties of its active metabolite. researchgate.net Subsequent research has explored various formulations to enhance its application, including transdermal patches and gels, which aim to deliver the drug locally while minimizing systemic exposure. wikipedia.orgisrctn.com

Current research continues to explore new facets of loxoprofen's pharmacology. Studies have investigated its potential in other areas, such as its role in reducing atherosclerosis and its antitumor activity. medchemexpress.com Furthermore, research into creating novel salt cocrystals, for example with sugars like fructose, aims to improve physicochemical properties such as stability and reduce the tendency for hydrate (B1144303) formation. acs.orgacs.org

Detailed Research Findings

Cyclooxygenase (COX) Inhibition

In vitro studies are crucial for understanding the inhibitory activity of loxoprofen's metabolites. Research has quantified the inhibitory concentrations (IC50) against COX-1 and COX-2, providing insight into its non-selective profile.

| Metabolite/Compound | Target Enzyme | IC50 (μM) | Assay System |

| Loxoprofen Sodium | COX-1 | Inactive | Recombinant human COX researchgate.net |

| Loxoprofen Sodium | COX-2 | Inactive | Recombinant human COX researchgate.net |

| Loxoprofen-SRS (active metabolite) | COX-1 | 6.5 | Human whole blood glpbio.comcaymanchem.com |

| Loxoprofen-SRS (active metabolite) | COX-2 | 13.5 | Human whole blood glpbio.comcaymanchem.com |

Metabolic Pathways

The biotransformation of loxoprofen is a key aspect of its pharmacology. Research has identified the primary enzymes and resulting metabolites.

| Parent Compound | Enzyme | Metabolite | Activity |

| Loxoprofen | Carbonyl Reductase | trans-alcohol metabolite (Loxoprofen-SRS) | Active COX inhibitor drugbank.comresearchgate.net |

| Loxoprofen | Carbonyl Reductase | cis-alcohol metabolite | Inactive drugbank.comglpbio.com |

| Loxoprofen | CYP3A4/5 | Hydroxylated metabolites | Inactive drugbank.com |

| Loxoprofen & Alcohol Metabolites | UGT2B7 | Glucuronide conjugates | Inactive drugbank.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H19NaO3 |

|---|---|

Molecular Weight |

270.30 g/mol |

IUPAC Name |

sodium;hydride;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid |

InChI |

InChI=1S/C15H18O3.Na.H/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16;;/h5-8,10,13H,2-4,9H2,1H3,(H,17,18);;/q;+1;-1 |

InChI Key |

AIORKRRIBBOUNC-UHFFFAOYSA-N |

Canonical SMILES |

[H-].CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O.[Na+] |

Origin of Product |

United States |

Molecular Mechanisms of Action and Preclinical Pharmacodynamics Research

Cyclooxygenase (COX) Isoform Inhibition Studies

Non-Selective Inhibition Profiles of COX-1 and COX-2

The primary mechanism of action for loxoprofen's active metabolite is the inhibition of cyclooxygenase (COX) enzymes. nih.govpatsnap.com These enzymes are critical for the synthesis of prostaglandins (B1171923) and other inflammatory mediators. patsnap.comdrugbank.com

In vitro assays have demonstrated that loxoprofen (B1209778) sodium itself is largely inactive against recombinant human COX-1 and COX-2 enzymes. researchgate.net Its pharmacological activity is dependent on its conversion to the active metabolite, loxoprofen-SRS (trans-alcohol form). researchgate.net This active metabolite is a potent, non-selective inhibitor of both COX-1 and COX-2 isoforms. nih.govdrugbank.comresearchgate.net Further investigations into its kinetic behavior revealed that loxoprofen-SRS exhibits time-dependent inhibition for both COX isozymes. researchgate.net

Studies have quantified the inhibitory activity of loxoprofen's active metabolite against the two main COX isoforms. The IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity, have been determined for both COX-1 and COX-2.

Table 1: In Vitro COX Inhibition by Loxoprofen's Active Metabolite A summary of the inhibitory concentration (IC50) values for loxoprofen's active metabolite against COX-1 and COX-2 enzymes.

| Enzyme | IC50 Value (µM) |

|---|---|

| COX-1 | 6.5 medchemexpress.com |

A human whole blood assay also confirmed that loxoprofen-SRS has the profile of a non-selective COX inhibitor. researchgate.net This balanced inhibition of both COX-1 and COX-2 is a key feature of its mechanism. droracle.ainih.gov

Investigations into Prostaglandin (B15479496) Biosynthesis Pathway Modulation

By inhibiting COX enzymes, loxoprofen effectively modulates the prostaglandin biosynthesis pathway, leading to a reduction in the production of various pro-inflammatory and pain-sensitizing mediators. nih.gove-lactancia.org

Preclinical research in animal models has substantiated this effect. In a rat air pouch model of inflammation, oral administration of loxoprofen sodium significantly lowered the levels of prostaglandin E2 (PGE2) in both the inflammatory exudate and the stomach tissue, with ED50 values of 2.0 mg/kg and 2.1 mg/kg, respectively. researchgate.net Furthermore, loxoprofen administration also inhibited platelet thromboxane (B8750289) B2 (TXB2) production, a stable metabolite of thromboxane A2 (TXA2), with an ED50 of 0.34 mg/kg. researchgate.net

Studies in apoE−/− mice, a model for atherosclerosis, showed that loxoprofen sodium administration (4 mg/kg/day) markedly reduced the biosynthesis of key prostanoids. nih.gov The reductions were observed in the metabolites of PGE2 (reduced to 9.0%), TXA2 (reduced to 29.0%), and PGI2 (prostacyclin, reduced to 26.9%). nih.gov

Preclinical Pharmacodynamic Characterization in Animal Models

In Vitro and In Vivo Anti-inflammatory Efficacy Assessments

Loxoprofen sodium has demonstrated significant anti-inflammatory properties in various preclinical animal models of acute and chronic inflammation. e-lactancia.org In the widely used carrageenan-induced paw edema model in rats, loxoprofen sodium produced a dose-dependent reduction in paw swelling. researchgate.net This anti-inflammatory effect was directly correlated with a decrease in PGE2 content within the inflamed paw exudates. researchgate.net

The efficacy has been shown to be comparable to other established NSAIDs like ketoprofen (B1673614) and naproxen (B1676952) in models of both acute (carrageenan-induced edema) and chronic (adjuvant arthritis) inflammation in rats. e-lactancia.org

Table 2: Anti-inflammatory Efficacy of Loxoprofen Sodium in Rat Models A summary of the effective dose (ED50) of loxoprofen sodium required to produce a 50% anti-inflammatory effect in different preclinical models.

| Animal Model | Efficacy Measurement (ED50) |

|---|---|

| Carrageenan-Induced Edema (intramuscular) | 1.15 mg/kg nih.gov |

Analgesic Activity Evaluation in Experimental Pain Models

The analgesic effect of loxoprofen sodium has been extensively evaluated in several experimental pain models, where it has shown particularly potent activity. e-lactancia.orgdovepress.com Its pain-relieving action is considered to be peripheral. e-lactancia.org

In the Randall-Selitto test, which measures pain thresholds in an inflamed rat paw, orally administered loxoprofen sodium demonstrated an ED50 value of 0.13 mg/kg. e-lactancia.org This potency was reported to be 10 to 20 times greater than that of reference drugs such as ketoprofen, naproxen, and indomethacin (B1671933). e-lactancia.org In a rat thermal inflammatory pain test, loxoprofen showed an ID50 of 0.76 mg/kg, which was comparable to naproxen and 3 to 5 times more potent than ketoprofen and indomethacin. e-lactancia.org

Table 3: Analgesic Efficacy of Loxoprofen Sodium in Rat Pain Models A summary of the effective (ED50) or inhibitory (ID50) dose of loxoprofen sodium required to produce a 50% analgesic effect in different preclinical pain models.

| Animal Model | Efficacy Measurement | Potency |

|---|---|---|

| Randall-Selitto Test (inflamed paw) | ED50: 0.13 mg/kg e-lactancia.org | 10-20x more potent than ketoprofen, naproxen, indomethacin e-lactancia.org |

| Thermal Inflammatory Pain Test | ID50: 0.76 mg/kg e-lactancia.org | 3-5x more potent than ketoprofen, indomethacin e-lactancia.org |

| Chronic Arthritis Pain Test | ED50: 0.53 mg/kg e-lactancia.org | 4-6x more potent than indomethacin, ketoprofen, naproxen e-lactancia.org |

Antipyretic Effect Research in Preclinical Settings

In addition to its anti-inflammatory and analgesic activities, loxoprofen sodium also exhibits antipyretic (fever-reducing) effects. e-lactancia.orgresearchgate.netumin.ac.jp Preclinical research in rats with yeast-induced fever demonstrated that the antipyretic activity of loxoprofen sodium was essentially comparable to that of ketoprofen and naproxen. e-lactancia.org In the same model, it was found to be approximately three times more potent than indomethacin. e-lactancia.org In another pyresis (fever) model, the effective dose required to provide 50% inhibition (ED50) was determined to be 0.71 mg/kg. researchgate.net

Advanced Molecular Interactions and Cellular Pathway Research

Recent preclinical research has delved into the complex molecular interactions of loxoprofen sodium beyond its primary anti-inflammatory role. Studies are increasingly focused on its influence on fundamental cellular processes such as apoptosis, oxidative stress, and mitochondrial function, particularly in the context of cellular injury and disease models.

Exploration of Effects on Cellular Apoptosis Pathways

Loxoprofen sodium has demonstrated a significant ability to modulate cellular apoptosis, the process of programmed cell death. Its effects appear to be context-dependent, either protecting healthy cells from apoptotic stimuli or promoting apoptosis in pathological cells.

In a key in vitro study using Human Umbilical Vein Endothelial Cells (HUVECs) subjected to injury by angiotensin II, loxoprofen sodium exhibited a protective role against apoptosis. nih.gov Angiotensin II, a peptide hormone, was shown to induce a significant increase in the apoptosis rate of these endothelial cells, from a baseline of 7.9% to 32.1%. nih.gov Treatment with loxoprofen sodium at concentrations of 10 and 20 μg/mL effectively suppressed this induced apoptosis, reducing the rates to 20.9% and 10.5%, respectively. nih.gov

This anti-apoptotic effect is mediated by the regulation of key proteins in the mitochondrial apoptosis pathway. researchgate.net Loxoprofen treatment was found to reverse the changes induced by angiotensin II, leading to:

Down-regulation of Bax: A pro-apoptotic protein that promotes cell death. nih.govnih.gov

Up-regulation of Bcl-2: An anti-apoptotic protein that inhibits cell death. nih.govnih.gov

Inhibition of Caspase-3 Cleavage: Caspase-3 is a critical executioner enzyme in the apoptotic cascade, and its cleavage signifies activation of the death pathway. Loxoprofen was shown to mitigate its activation. nih.govnih.gov

These findings indicate that loxoprofen can protect vascular endothelial cells by reversing the apoptotic machinery triggered by injurious stimuli like angiotensin II. nih.gov

Conversely, other research has indicated that loxoprofen can induce apoptosis in different cell types, such as cultured human gastric cancer cells, where it was found to be more effective at inducing apoptosis than in primary cell cultures. ncats.io

| Treatment Group | Cell Apoptosis Rate (%) |

|---|---|

| Control (Vehicle) | 7.9% |

| Angiotensin II (10 µM) | 32.1% |

| Angiotensin II + Loxoprofen (10 µg/mL) | 20.9% |

| Angiotensin II + Loxoprofen (20 µg/mL) | 10.5% |

Modulation of Oxidative Stress Responses in In Vitro Systems

Loxoprofen sodium has been shown to alleviate oxidative stress, which is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govnih.gov

In an in vitro model of HUVEC injury, angiotensin II stimulation led to a 3.5-fold increase in ROS production. nih.gov Treatment with loxoprofen sodium at 10 and 20 μg/mL significantly ameliorated this, reducing the ROS induction to 2.4-fold and 1.6-fold, respectively. nih.gov

Furthermore, loxoprofen demonstrated the ability to bolster the cell's natural antioxidant defenses. The concentration of reduced glutathione (B108866) (GSH), a critical intracellular antioxidant, was depleted to 53% of control levels by angiotensin II. nih.gov Loxoprofen treatment dose-responsively recovered GSH levels to 78% and 93% of the control. nih.govresearchgate.net

| Treatment Group | ROS Production (Fold Change vs. Control) | Reduced Glutathione (GSH) (% of Control) |

|---|---|---|

| Control (Vehicle) | 1.0 | 100% |

| Angiotensin II (10 µM) | 3.5 | 53% |

| Angiotensin II + Loxoprofen (10 µg/mL) | 2.4 | 78% |

| Angiotensin II + Loxoprofen (20 µg/mL) | 1.6 | 93% |

Influence on Mitochondrial Membrane Potential and ATP Production

Mitochondria are central to cellular energy production and are also key regulators of cell death pathways. frontiersin.org The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and is essential for the production of ATP, the cell's main energy currency. frontiersin.org

Preclinical studies have revealed that loxoprofen sodium can protect mitochondrial function under conditions of cellular stress. nih.gov In HUVECs injured by angiotensin II, the mitochondrial membrane potential was drastically reduced to 46% of the control level, indicating severe mitochondrial dysfunction. nih.gov Loxoprofen treatment significantly mitigated this damage, elevating the membrane potential to 73% and 89% of control levels at concentrations of 10 and 20 μg/mL, respectively. nih.govresearchgate.net

This preservation of mitochondrial integrity directly translates to improved energy production. Exposure to angiotensin II reduced cellular ATP levels to 68% of the control group. nih.gov Loxoprofen treatment significantly recovered ATP production to 83% and 95% of control levels, respectively. nih.govresearchgate.net By ameliorating the impaired mitochondrial membrane potential and restoring ATP synthesis, loxoprofen helps maintain cellular energy homeostasis and promotes cell survival. nih.gov

| Treatment Group | Mitochondrial Membrane Potential (% of Control) | ATP Production (% of Control) |

|---|---|---|

| Control (Vehicle) | 100% | 100% |

| Angiotensin II (10 µM) | 46% | 68% |

| Angiotensin II + Loxoprofen (10 µg/mL) | 73% | 83% |

| Angiotensin II + Loxoprofen (20 µg/mL) | 89% | 95% |

Preclinical Pharmacokinetics and Metabolism Research

Prodrug Activation and Metabolite Characterization

The conversion of loxoprofen (B1209778) into its pharmacologically active form is a critical step in its mechanism of action. This process involves enzymatic reactions that lead to the formation of a key active metabolite, along with other related compounds.

Enzymatic Conversion to the Trans-Alcohol Active Metabolite

Loxoprofen is rapidly converted to its active trans-alcohol metabolite, also known as the trans-OH form. wikipedia.orgnih.gov This conversion is primarily carried out by the enzyme carbonyl reductase, which is found in the liver. nih.govresearchgate.net Studies have also identified that carbonyl reductase 1 (CBR1) is the predominant enzyme responsible for this bioactivation in both human liver and skin. researchgate.net The resulting trans-alcohol metabolite is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins (B1171923) involved in pain and inflammation. Research has shown that the bioactivation of loxoprofen to its active trans-alcohol metabolite (M1) occurs at a rate approximately five times higher than the formation of its cis-isomer. nih.gov

Identification and Structural Elucidation of Other Metabolites (e.g., cis-OH, diols)

In addition to the primary active trans-alcohol metabolite, preclinical studies have identified several other metabolites of loxoprofen. One of these is the cis-alcohol (Cis-OH) metabolite (M2), which is an isomer of the active form but possesses little pharmacological activity. nih.govdrugbank.com

Further metabolic processes include oxidation and glucuronidation. The parent drug can be oxidized by CYP3A4/5 enzymes to produce two hydroxylated metabolites (M3 and M4). drugbank.com Additionally, loxoprofen and its alcohol metabolites can undergo glucuronidation, a process of conjugation with glucuronic acid, which is primarily catalyzed by the UGT2B7 enzyme. nih.govdrugbank.com This results in the formation of two glucuronide metabolites of the parent drug (M5 and M6) and two glucuronide metabolites of the alcohol forms (M7 and M8). drugbank.com In total, six different metabolites have been identified: two alcohol metabolites (M1 and M2), two mono-hydroxylated metabolites (M3 and M4), and two glucuronide conjugates (M5 and M6). nih.gov

Table 1: Identified Metabolites of Loxoprofen

| Metabolite ID | Metabolite Name | Parent Compound | Metabolic Pathway | Key Enzyme(s) | Pharmacological Activity |

|---|---|---|---|---|---|

| M1 | trans-alcohol (trans-OH) | Loxoprofen | Reduction | Carbonyl Reductase (CBR1) | Active |

| M2 | cis-alcohol (cis-OH) | Loxoprofen | Reduction | Carbonyl Reductase | Inactive |

| M3 | Hydroxylated metabolite | Loxoprofen | Oxidation | CYP3A4/5 | Not specified |

| M4 | Hydroxylated metabolite | Loxoprofen | Oxidation | CYP3A4/5 | Not specified |

| M5 | Glucuronide conjugate | Loxoprofen | Glucuronidation | UGT2B7 | Inactive |

| M6 | Glucuronide conjugate | Loxoprofen | Glucuronidation | UGT2B7 | Inactive |

| M7 | Glucuronide conjugate | Alcohol metabolites | Glucuronidation | UGT2B7 | Inactive |

| M8 | Glucuronide conjugate | Alcohol metabolites | Glucuronidation | UGT2B7 | Inactive |

Absorption and Distribution Studies in Preclinical Models

The absorption and distribution of loxoprofen are key determinants of its therapeutic efficacy and have been investigated in various preclinical models.

Gastrointestinal Absorption Mechanisms

Following oral administration, loxoprofen sodium is absorbed from the gastrointestinal tract as the unchanged compound. ncats.io It is rapidly and completely absorbed with a high bioavailability of 95%. drugbank.com The absorption process primarily occurs within the first 4 to 6 hours after ingestion. drugbank.com Studies in rats have shown that after intragastric administration, the area under the curve (AUC) for loxoprofen and its metabolites was not significantly different from intravenous or intramuscular administration, suggesting efficient absorption from the gut. nih.gov

Tissue Penetration and Retention Dynamics (e.g., dermal, skeletal muscle)

Loxoprofen has demonstrated effective penetration into various tissues, which is particularly relevant for its topical formulations. When applied transdermally, loxoprofen is metabolized to its active trans-alcohol form by carbonyl reductase present in the skin. researchgate.netdrugbank.com A study using a loxoprofen sodium patch on rats showed that the concentration of radioactivity from labeled loxoprofen in the skeletal muscle directly beneath the patch was 3.6 to 24 times higher than in muscle from a non-treated area. moph.go.th This study also confirmed the formation of the active trans-OH metabolite in the tissue. moph.go.th In vitro studies using human skin have also shown that both the permeation of loxoprofen and the formation of its active metabolite increase over time and with higher doses. researchgate.net

Elimination Pathways and Stereospecific Biotransformation

The body eliminates loxoprofen and its metabolites through various pathways, and the stereochemistry of the drug plays a role in its metabolism.

Loxoprofen is primarily eliminated through the kidneys, with approximately 50% of the drug excreted in the urine. drugbank.com A smaller portion, between 20% and 30%, is excreted in the feces. drugbank.com The elimination half-life of loxoprofen is approximately 15 hours. drugbank.com The majority of the drug excreted is in the form of unchanged loxoprofen, its glucuronide conjugates (66-92%), and a minor amount of 6-0-desmethyl loxoprofen (less than 1%). drugbank.com

Loxoprofen is marketed as a racemic mixture containing four stereoisomers. The biotransformation of loxoprofen is stereospecific. The conversion to the active trans-alcohol metabolite is a key example of this. While the parent drug is a mixture of stereoisomers, the enzymatic reduction preferentially forms the trans-alcohol metabolite, which is responsible for the drug's anti-inflammatory and analgesic effects. Studies in rats have demonstrated the formation of both the active trans-alcohol metabolite and its inactive cis-alcohol isomer, highlighting the stereospecific nature of its metabolism. nih.gov The formation clearances for the active and inactive metabolites after intravenous administration in rats were 1.08 and 0.87 mL/min/kg, respectively. nih.gov

Urinary and Biliary Excretion Profiles in Animal Species

Loxoprofen is primarily eliminated from the body through metabolism and subsequent excretion in urine and bile. wikipedia.org Studies in different animal species have revealed variations in the primary route of excretion.

In rats, after oral administration of radio-labeled loxoprofen, a significant portion of the radioactivity is excreted in the bile. One study with bile-duct cannulated male rats showed that within 24 hours, approximately 79.8% of the administered dose was excreted into the bile, while 15.9% was found in the urine and 1.0% in the feces. fda.gov This indicates that biliary excretion is a major elimination pathway in this species. Another study in intact rats showed that over a longer period, the mean urinary and fecal excretion of radioactivity accounted for 44.20% and 49.80% of the dose, respectively. science.gov

In dogs, the excretion profile differs. Following oral administration, 58.8% of the radioactivity was excreted in the urine and 31.4% in the feces within 24 hours. fda.gov This suggests a greater reliance on renal excretion in dogs compared to rats.

Loxoprofen is rapidly excreted in the urine, with about 50% of the dose being eliminated within 8 hours in humans, a point of comparison for the animal data. vinmec.com The differences in excretion profiles across species are important considerations in preclinical toxicology and for extrapolating animal data to humans.

Table 1: Comparative Excretion of Loxoprofen in Different Species

| Species | Route of Excretion | Percentage of Dose | Time Frame |

| Rat (bile-duct cannulated) | Biliary | 79.8% | 24 hours |

| Urinary | 15.9% | 24 hours | |

| Fecal | 1.0% | 24 hours | |

| Rat (intact) | Urinary | 44.20% | Not specified |

| Fecal | 49.80% | Not specified | |

| Dog | Urinary | 58.8% | 24 hours |

| Fecal | 31.4% | 24 hours | |

| Human | Urinary | ~50% | 8 hours |

Species-Specific Metabolic Differences and Comparative Studies

Loxoprofen is a prodrug, meaning it is converted into its active form in the body. ncats.iowikipedia.org The primary metabolic pathway involves the reduction of the ketone group to an alcohol, forming two main metabolites: a trans-alcohol form, which is the active metabolite, and a cis-alcohol form. nih.govresearchgate.net

Comparative studies using liver microsomes from five mammalian species (mouse, dog, rat, monkey, and human) have highlighted significant species-specific differences in loxoprofen metabolism. nih.govnih.gov Mouse liver microsomes exhibited higher Phase I metabolism compared to the other species, which may be related to their higher content of cytochrome P450 (CYP) enzymes. nih.gov Conversely, dog liver microsomes showed a greater capacity for glucuronidation, a Phase II metabolic process. nih.gov

In addition to the primary alcohol metabolites, loxoprofen can also undergo hydroxylation via CYP enzymes, particularly CYP3A4 and CYP3A5, to form hydroxylated metabolites. mdpi.com Studies in mice have shown that modulation of CYP3A activity can significantly impact the concentrations of loxoprofen and its metabolites. mdpi.com

Table 2: Key Metabolic Pathways and Enzymes for Loxoprofen

| Metabolic Reaction | Enzyme(s) Involved | Resulting Metabolite(s) | Activity |

| Reduction | Carbonyl Reductase | trans-alcohol, cis-alcohol | Active (trans), Inactive (cis) |

| Hydroxylation | CYP3A4, CYP3A5 | Hydroxylated metabolites | Inactive |

| Glucuronidation | UGTs (e.g., UGT1A1, UGT2B7) | Glucuronide conjugates | Inactive |

Investigations into Stereospecificity of Biotransformation Processes

Loxoprofen possesses two chiral centers, leading to the existence of four stereoisomers. nih.gov Research has demonstrated that the biotransformation of these isomers is stereospecific, meaning that the different isomers are metabolized at different rates and through different pathways. nih.govresearchgate.net

In a study using rats, it was found that chiral inversion, the conversion of one stereoisomer to another, occurred only with the (2R)-isomers of loxoprofen. nih.gov Specifically, the (1'S,2R)-isomer was converted to the (1'S,2S)-isomer, and the (1'R,2R)-isomer was converted to the (1'R,2S)-isomer. nih.gov

Furthermore, the reduction of the α-substituted cyclopentanone (B42830) group was also found to be stereospecific, occurring only with the (1'R)-isomers. nih.gov The (1'R,2R)-isomer was reduced to (2'S,1'R,2R)-trans-alcohol, and the (1'R,2S)-isomer was reduced to (2'S,1'R,2S)-trans-alcohol. nih.gov Interestingly, the (1'R,2R)-isomer undergoes both inversion and reduction reactions, while the (1'S,2S)-isomer undergoes neither, leading to significant differences in their elimination rates. nih.gov

Protein Binding Characteristics and Interactions

The extent to which a drug binds to plasma proteins, such as albumin, can significantly influence its distribution, metabolism, and excretion. Loxoprofen is known to be highly bound to plasma proteins. vinmec.comdrugbank.com

Binding Studies with Serum Albumins (e.g., Bovine Serum Albumin)

Studies have investigated the interaction of loxoprofen with serum albumins, often using bovine serum albumin (BSA) as a model protein due to its structural similarity to human serum albumin (HSA). nih.gov Loxoprofen exhibits a high degree of binding to albumin, with reports indicating approximately 97% binding for the parent drug and 92.8% for its active trans-OH metabolite. vinmec.com

Computational docking studies suggest that loxoprofen likely binds to site II on human serum albumin. nih.gov This binding is facilitated by the carboxylic acid group present in the loxoprofen molecule, which can form hydrogen bonds with amino acid residues in the binding site. nih.govnih.gov

Influence of Co-existing Ligands (e.g., Adenosine (B11128) 5'-triphosphate disodium (B8443419) salt, metal ions) on Binding Affinity

The binding of loxoprofen to albumin can be influenced by the presence of other substances that compete for the same binding sites. For instance, competition studies have shown that other NSAIDs like ibuprofen (B1674241) and diclofenac, which are known to bind strongly to the diazepam site (site II) on HSA, can displace loxoprofen. jst.go.jp

Mechanisms of Binding (e.g., Static Quenching, Hydrogen Bonding, Van der Waals Forces)

The binding of loxoprofen to serum albumin is primarily a non-covalent interaction. The primary forces involved are thought to be hydrogen bonding and van der Waals forces. nih.gov The carboxylic acid moiety of loxoprofen is crucial for its binding, likely forming hydrogen bonds with specific amino acid residues such as Arginine (Arg) and Tyrosine (Tyr) within the binding pocket of albumin. nih.govnih.gov

Fluorescence quenching studies are often used to investigate drug-protein interactions. While specific studies detailing the quenching mechanism for loxoprofen were not found, for many NSAIDs that bind to albumin, the interaction is characterized by static quenching, which occurs when a non-fluorescent complex is formed between the drug and the protein. This is consistent with the formation of a stable ground-state complex through forces like hydrogen bonding.

Chemical Synthesis Methodologies and Optimization Studies

Development of Synthetic Routes to Loxoprofen (B1209778) (sodium salt)

The chemical architecture of loxoprofen, featuring a phenylpropionic acid moiety linked to a cyclopentanone (B42830) ring, allows for several strategic disconnections and corresponding synthetic routes.

Several distinct multi-step pathways for the synthesis of loxoprofen sodium have been established, often starting from readily available chemical precursors.

One prominent route commences with p-methylacetophenone . This process involves a sequence of reactions including reduction of the ketone, followed by acylation or halogenation of the resulting alcohol. Subsequent steps include cyanation, hydrolysis to a carboxylic acid, bromination of the benzylic methyl group, condensation with a cyclopentanone derivative, decarboxylation, and finally, salt formation with a sodium base to yield loxoprofen sodium. google.comgoogle.com This comprehensive pathway allows for the systematic construction of the target molecule from a simple aromatic ketone. google.com

A third synthetic strategy starts with 2-chloropropionyl chloride . google.com This route employs a Friedel-Crafts acylation reaction with toluene to produce 2-chloro-1-(4-methylphenyl)-1-acetone. This key intermediate then undergoes a series of transformations, including ketal protection, a 1,2-aryl rearrangement catalyzed by zinc oxide and cuprous oxide, hydrolysis, bromination, and condensation with a cyclopentanone precursor, ultimately leading to loxoprofen. google.com

The final step in these pathways is typically the conversion of loxoprofen acid to its sodium salt. This is generally achieved by treating the acid with a sodium base, such as sodium hydroxide (B78521), in a suitable solvent like methanol (B129727) or ethanol (B145695). google.comchemicalbook.com The resulting loxoprofen sodium is then isolated by crystallization, often as a dihydrate. chemicalbook.com

| Starting Material | Key Intermediates | Final Step | Reference |

| p-Methylacetophenone | 1-(p-tolyl)ethanol, 2-(p-tolyl)propionitrile, 2-(4-(bromomethyl)phenyl)propanoic acid | Salt formation | google.com |

| Dimethyl Adipate | Methyl 2-oxocyclopentylcarboxylate | Salt formation | patsnap.com |

| 2-Chloropropionyl Chloride | 2-chloro-1-(4-methylphenyl)-1-acetone, 2-(4-methylphenyl)propionic acid | Salt formation | google.com |

A specific and efficient method for constructing the carbon-carbon bond between the phenyl and cyclopentanone moieties involves the use of enamine alkylation. google.com This strategy offers a refined approach to forming the key linkage in the loxoprofen structure.

The process begins with the preparation of an enamine, such as N-(1-cyclopentenyl)morpholine , which is formed from the reaction of cyclopentanone and morpholine. google.com In a separate step, a suitable phenylpropionic acid derivative, like methyl 2-(4-bromomethylphenyl)propionate, is prepared. google.com

The core of this method is the alkylation reaction where the enamine acts as a nucleophile, attacking the electrophilic benzylic carbon of the methyl 2-(4-bromomethylphenyl)propionate. This reaction is typically carried out under reflux conditions in a solvent like toluene. google.com Following the alkylation, the resulting iminium salt intermediate is hydrolyzed with an alkaline solution, which also saponifies the ester group, to yield loxoprofen. The final product is then obtained after acidification and subsequent salt formation. This enamine-based route is noted for its simplified reaction steps and potential for high yields. google.com

Modern organic synthesis has provided advanced tools that have been applied to the production of loxoprofen, aiming to improve efficiency and overcome the limitations of classical methods.

Friedel-Crafts Reactions: The Friedel-Crafts reaction is a fundamental method for forming carbon-carbon bonds with aromatic rings and has been integral to some loxoprofen syntheses. nih.gov For instance, the reaction between 2-chloropropionyl chloride and toluene, catalyzed by a Lewis acid like anhydrous aluminum chloride (AlCl₃), is a key step in a pathway that generates the 2-chloro-1-(4-methylphenyl)-1-acetone intermediate. google.com This approach directly installs the core of the phenylpropionic acid structure onto the aromatic ring. While effective, these reactions require stoichiometric amounts of the catalyst and careful control of reaction conditions to prevent side reactions. google.com

Transition Metal-Catalyzed Couplings: Transition metal-catalyzed cross-coupling reactions represent a powerful strategy for forming aryl-carbon bonds. nih.govresearchgate.net In the context of 2-arylpropionic acids like loxoprofen, methods such as the coupling of a Grignard reagent with a 2-halopropanoic acid ester have been described. google.comgoogle.com However, the industrial application of this specific route for loxoprofen has been challenging. The preparation of Grignard reagents requires stringent anhydrous and anaerobic conditions, and the potential for side reactions can lead to increased byproducts and lower yields, complicating purification. google.comgoogle.com Despite these challenges, transition metal catalysis remains an area of active research for pharmaceutical synthesis due to its potential for high efficiency and selectivity under milder conditions compared to classical methods. dntb.gov.ua

Process Optimization and Yield Enhancement Research

Significant research has been dedicated to optimizing the synthesis of loxoprofen sodium to enhance yield, ensure high purity, and improve the economic and environmental viability of the production process.

The optimization of reaction conditions is crucial for maximizing the efficiency of each synthetic step. Studies have systematically investigated the impact of various parameters.

Solvent Systems: The choice of solvent can significantly influence reaction rates and yields. For instance, in condensation reactions, solvents such as toluene, N,N-dimethylformamide (DMF), and ethanol are commonly employed. google.com The final salt formation and purification often utilize mixed solvent systems like alcohol-ether or alcohol-ethyl acetate to control crystallization and achieve high purity. google.comchemicalbook.com

Temperature: Temperature control is critical throughout the synthesis. Friedel-Crafts reactions are often initiated at low temperatures (e.g., 0–5°C) to manage their exothermic nature, while subsequent condensation and hydrolysis steps may require heating to reflux (e.g., 50–110°C) to ensure complete reaction. google.comgoogle.com Crystallization steps are typically performed at reduced temperatures (0–5°C) to maximize product recovery. chemicalbook.com

pH Control: Precise pH control is essential, particularly during workup and salt formation. Acidification is used to isolate intermediate carboxylic acids, often adjusting the pH to 1-2 with hydrochloric acid. google.com In the final step, the pH is carefully raised to 7-8 with a base like sodium hydroxide to form the sodium salt. google.com In one patented method, the pH is adjusted to 12-13 during a purification step to separate components. google.com

The following table summarizes optimized conditions reported for various steps in different synthetic routes.

| Reaction Step | Parameter | Optimized Condition | Reference |

| Friedel-Crafts Acylation | Temperature | 0–5°C | google.com |

| Condensation | Temperature | 50–55°C or Reflux (110°C) | google.comgoogle.com |

| Hydrolysis | Temperature | Reflux for 8–10 hours | google.com |

| Decarboxylation | Temperature | Reflux for 8–10 hours | google.com |

| Salt Formation | pH | 7–8 | google.com |

| Crystallization | Temperature | 0–5°C | chemicalbook.com |

The selection and efficiency of catalysts are central to the optimization of loxoprofen synthesis.

Lewis Acid Catalysts: In syntheses involving Friedel-Crafts reactions, anhydrous aluminum chloride (AlCl₃) is a commonly used Lewis acid catalyst. google.com Research focuses on optimizing the stoichiometric ratio of the catalyst to reactants to maximize conversion while minimizing waste.

Hydrogenation Catalysts: For synthetic routes that involve a reduction step, such as the conversion of p-methylacetophenone to 1-(p-tolyl)ethanol, catalytic hydrogenation is often employed. Catalysts like palladium on carbon (Pd/C) or Raney nickel are effective for this transformation. google.com

Phase-Transfer Catalysts: In steps such as cyanation, the use of phase-transfer catalysts can significantly improve reaction efficiency. Quaternary ammonium salts (e.g., tetrabutylammonium bromide) or crown ethers facilitate the reaction between the aqueous cyanide salt and the organic substrate. google.com

Rearrangement Catalysts: Specific routes may employ unique catalytic systems. For example, a mixture of zinc oxide and cuprous oxide has been used to catalyze a 1,2-aryl rearrangement, a key step in one of the multi-step syntheses. google.com

The efficiency of these catalysts is evaluated based on reaction yield, purity of the product, and the ability to recycle the catalyst, which is a key consideration for reducing production costs and environmental impact. google.com

Strategies for Improved Purity and Isolation Techniques of Loxoprofen (sodium salt)

The synthesis of Loxoprofen and its subsequent conversion to the sodium salt can introduce various impurities, including stereoisomers and byproducts from the reaction cascade. Therefore, robust purification and isolation strategies are paramount to achieving high-purity Loxoprofen sodium suitable for pharmaceutical applications. Methodologies to enhance purity primarily revolve around crystallization, chromatographic techniques, and innovative approaches like cocrystallization.

Crystallization and Recrystallization

Crystallization is a fundamental technique for the purification of Loxoprofen acid and its sodium salt. The choice of solvent system is critical and significantly influences the final purity and yield of the product. Various patents and research articles have detailed different solvent systems for this purpose.

For the purification of Loxoprofen acid, a common precursor to the sodium salt, a mixture of ethyl acetate and n-hexane has been utilized. In one described method, crystallization from a 1:2 (v/v) mixture of ethyl acetate and n-hexane yielded Loxoprofen acid with a purity of 98% as determined by HPLC google.com. Another process reported a purity of 97% using the same solvent system google.com.

The final step of converting Loxoprofen acid to Loxoprofen sodium often involves a crystallization or recrystallization step to isolate the pure salt. An alcohol-ether mixture is a frequently cited solvent system for the recrystallization of Loxoprofen sodium, achieving a purity of 98.5% google.com. Another patent describes a similar method using an alcohol-ether system that resulted in a purity of 98% google.com.

More recent methods have focused on achieving even higher purity levels. A process involving crystallization from a mixed solvent of ethyl acetate and methanol at low temperatures has been reported to produce high-purity Loxoprofen sodium (greater than 99.95%) with a yield of 91.6% google.com. Another approach utilizing a ketone aqueous solution (acetone and water) for crystallization also yielded a high HPLC purity of 99.92% with a molar yield of 89.7% google.com. Further optimization of this method with different parameters resulted in purities of 99.96% and 99.95% google.com.

The table below summarizes the effectiveness of different solvent systems in the crystallization of Loxoprofen and its sodium salt.

| Compound | Solvent System | Purity (%) | Yield (%) |

| Loxoprofen Acid | Ethyl acetate / n-hexane (1:2 v/v) | 98 | 86 |

| Loxoprofen Acid | Ethyl acetate / n-hexane (1:2 v/v) | 97 | 81 |

| Loxoprofen Sodium | Alcohol / Ether | 98.5 | 85.5 |

| Loxoprofen Sodium | Alcohol / Ether | 98 | 82 |

| Loxoprofen Sodium | Ethyl acetate / Methanol | >99.95 | 91.6 |

| Loxoprofen Sodium | Acetone / Water | 99.92 | 89.7 |

Chromatographic Methods

Chromatographic techniques are indispensable for the analytical assessment of purity and for the preparative isolation of high-purity Loxoprofen, particularly for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique to determine the purity of Loxoprofen sodium and to detect any related substances. Chiral HPLC methods have been extensively developed to separate the four stereoisomers of Loxoprofen researchgate.netnih.govnih.govresearchgate.net. A common approach involves the use of a chiral stationary phase, such as a Chiralcel OJ column (cellulose tris(4-methylbenzoate)), with a mobile phase typically consisting of a mixture of hexane (B92381), 2-propanol, and trifluoroacetic acid researchgate.netnih.govresearchgate.net. This method allows for the baseline resolution of all four stereoisomers, which is crucial for controlling the enantiomeric purity of the final product researchgate.net.

Preparative Chromatography can be employed for the isolation of highly pure Loxoprofen or its intermediates, although it is generally more expensive and less scalable than crystallization for bulk production. One patent describes the use of liquid preparative chromatography to isolate methyl 2-(4-formylphenyl) propionate, an intermediate in the synthesis of Loxoprofen, with an HPLC purity of 81.2% google.com. Another instance shows the use of column chromatography for the purification of the same intermediate, achieving a purity of 83.7% google.com.

Recycling Countercurrent Chromatography has been successfully applied for the enantioseparation of a key synthetic intermediate of Loxoprofen, 2-(4-bromomethylphenyl)propionic acid. Using hydroxypropyl-β-cyclodextrin as a chiral selector, this technique yielded both the S and R enantiomers with purities over 99.0% and an enantiomeric excess of 98.0% dntb.gov.uaresearchgate.net.

The following table outlines various chromatographic conditions used for the chiral separation of Loxoprofen and its precursors.

| Technique | Stationary Phase | Mobile Phase | Application |

| Chiral HPLC | Chiralcel OJ column | hexane-2-propanol-trifluoroacetic acid (95:5:0.1) | Analytical separation of four loxoprofen stereoisomers researchgate.netnih.gov |

| Chiral HPLC | Chiralcel OJ-R | methanol/0.1 mol/L acetic acid-triethylamine (or 0.5 mol/L HClO4-NaClO4) at pH 3.0 = 80/20 | Analytical separation of four loxoprofen sodium optical isomers researchgate.net |

| Preparative Chromatography | Not specified | Not specified | Purification of methyl 2-(4-formylphenyl) propionate google.com |

| Recycling Countercurrent Chromatography | Hydroxypropyl-β-cyclodextrin as chiral selector | n-hexane/n-butyl acetate/0.1 mol/L citrate buffer solution with pH 2.4 (8:2:10, v/v/v) | Preparative enantioseparation of 2-(4-bromomethylphenyl)propionic acid dntb.gov.uaresearchgate.net |

Advanced Strategies for Purity Enhancement

In addition to traditional methods, advanced strategies are being explored to improve the purity and solid-state properties of Loxoprofen sodium.

Salt Cocrystallization is an emerging technique that can influence the physicochemical properties of an active pharmaceutical ingredient, including its stability and purity. Research has been conducted on the salt cocrystallization of Loxoprofen sodium with sugars like ribose and fructose. These studies have shown that the formation of salt cocrystals can reduce the propensity for hydrate (B1144303) formation, which can be a critical factor in maintaining the purity and stability of the final product researchgate.net.

Polymorph Control is another important aspect of ensuring the purity and consistency of Loxoprofen sodium. Different crystalline forms, or polymorphs, of a drug can have different physical properties. A patent has described the preparation of a sesquialter hydrate crystal form of Loxoprofen sodium, which is claimed to have high stability google.com. The preparation method involves crystallization from a mixture of ethanol, acetone, and deionized water, followed by controlled cooling and aging to obtain the desired crystal form google.com. By controlling the crystallization process to produce a specific, stable polymorph, the risk of contamination with other crystalline forms or amorphous content can be minimized.

Advanced Analytical Methodologies for Loxoprofen Sodium Salt Research

Chromatographic Techniques Development and Validation

Chromatography, a powerful separation technique, forms the cornerstone of analytical research on loxoprofen (B1209778) sodium. Various chromatographic methods have been tailored to address specific analytical challenges, from routine quality control to the complex analysis of stereoisomers and metabolites in biological samples.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands out as the most widely used analytical technique for loxoprofen. Its versatility, high resolution, and sensitivity make it suitable for a broad range of applications.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and reliable method for the routine quantification and purity assessment of loxoprofen sodium in pharmaceutical formulations. researchgate.netrjptonline.org These methods typically utilize a non-polar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.netrjptonline.orgrjptonline.org

Method development often involves optimizing parameters such as the mobile phase composition, pH, and flow rate to achieve efficient separation of loxoprofen from its impurities and degradation products. chem-soc.siresearchgate.net For instance, a study detailed an RP-HPLC method using a PRIMESIL C18 column with a mobile phase of methanol (B129727) and 0.05% OPA buffer (75:25 v/v) at a flow rate of 1 ml/min, with UV detection at 225 nm. rjptonline.orgrjptonline.org This method demonstrated good linearity over a concentration range of 5 to 25 µg/ml, with a high correlation coefficient (r² = 0.999). rjptonline.org Another method employed a Phenomenex, Luna C18(2) column with a mobile phase of 0.4% orthophosphoric acid and acetonitrile (45:55 v/v) at a flow rate of 1.0 mL/min and UV detection at 210 nm. researchgate.net

Validation of these methods is performed according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters like linearity, precision, accuracy, specificity, and robustness to ensure the method is fit for its intended purpose. researchgate.netrjptonline.orgresearchgate.net

Table 1: Exemplary RP-HPLC Methods for Loxoprofen Sodium Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Stationary Phase | PRIMESIL C18 (4.6 x 250 mm) rjptonline.orgrjptonline.org | Phenomenex® C18 (4.6 mm x 150 mm, 5 µm) chem-soc.si | Mediterranea Sea C18 (4.6mm x 250mm, 5um) who.int |

| Mobile Phase | Methanol: 0.05% OPA buffer (75:25 v/v) rjptonline.orgrjptonline.org | Acetonitrile: Water (53:47, v/v), pH 2.9 with orthophosphoric acid chem-soc.siresearchgate.net | Acetonitrile: 0.01 M NaH2PO4 buffer (55: 45), pH 6.5 who.int |

| Flow Rate | 1.0 ml/min rjptonline.orgrjptonline.org | Not specified chem-soc.siresearchgate.net | 1 ml/ min who.int |

| Detection | UV at 225 nm rjptonline.orgrjptonline.org | Not specified chem-soc.siresearchgate.net | Not specified who.int |

| Linearity Range | 5-25 µg/ml rjptonline.org | 1.5–15 µg/ml researchgate.net | 0.1-10 ppm who.int |

| Correlation Coefficient (r²) | 0.999 rjptonline.org | Not specified researchgate.net | 0.999 who.int |

| LOD | 0.09175 µg/ml rjptonline.org | Not specified researchgate.net | Not specified who.int |

| LOQ | 0.278032 µg/ml rjptonline.org | Not specified researchgate.net | 0.1 ppm who.int |

| Internal Standard | Not specified rjptonline.orgrjptonline.org | Probenecid chem-soc.siresearchgate.net | Ketoprofen (B1673614) who.int |

This table is for illustrative purposes and combines data from multiple sources. For complete and specific method details, please refer to the cited literature.

Loxoprofen possesses two chiral centers, leading to the existence of four stereoisomers. chem-soc.siresearchgate.net Since the pharmacological activity of these isomers can differ significantly, their separation and individual analysis are of great importance. Chiral liquid chromatography is the primary technique employed for this purpose.

These methods utilize a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, allowing for their separation. researchgate.netarabjchem.org Cellulose-based CSPs, such as Chiralcel OJ, are commonly used. researchgate.netnih.gov The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like 2-propanol with an acidic additive, is crucial for achieving optimal resolution. researchgate.netnih.gov

One study reported the successful separation of the four stereoisomers of loxoprofen on a Chiralcel OJ column using a mobile phase of hexane-2-propanol-trifluoroacetic acid (95:5:0.1) with UV detection at 225 nm. researchgate.netnih.gov Another method utilized a cellulose (B213188) tris(4-methylbenzoate) (Chiralcel OJ-R) stationary phase with a mobile phase of methanol and an acidic buffer to achieve good resolution. researchgate.net The development of such methods allows for the investigation of the stereospecific disposition and metabolic inversion of loxoprofen's isomers in vivo. researchgate.netnih.gov

The determination of loxoprofen and its metabolites in biological matrices such as plasma and urine is essential for pharmacokinetic and bioequivalence studies. who.intmagtech.com.cn Bio-analytical HPLC methods are developed to be sensitive, specific, and reliable for quantifying the drug at low concentrations in complex biological samples. who.intnih.gov

These methods often involve a sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove interfering endogenous substances before injecting the sample into the HPLC system. magtech.com.cnnih.gov For example, a method for determining loxoprofen in human plasma involved the addition of an internal standard (ibuprofen), followed by protein precipitation with methanol and extraction with a hexane-ether mixture. magtech.com.cn Another simple and reliable HPLC-UV method for the simultaneous determination of loxoprofen and its alcohol metabolites in human plasma and urine involved protein precipitation with zinc sulfate (B86663) and acetonitrile. nih.gov

The choice of detector is also critical. While UV detection is common, more sensitive techniques like fluorescence detection can be employed after derivatization for enhanced sensitivity. chem-soc.si An HPLC-UV detection method for loxoprofen in human plasma demonstrated linearity over a concentration range of 0.06-10.00 µg/ml with a lower limit of quantification (LLOQ) of 0.06 µg/ml. tsijournals.com

Table 2: Bio-analytical HPLC Method for Loxoprofen in Human Plasma

| Parameter | Method Details |

| Analyte | Loxoprofen tsijournals.com |

| Internal Standard | Diclofenac potassium tsijournals.com |

| Biological Matrix | Human Plasma tsijournals.com |

| Sample Preparation | Protein Precipitation tsijournals.com |

| Chromatographic Column | Agilent eclipse ODS C18 (150 x 4.6 mm, 5µm) tsijournals.com |

| Mobile Phase | Phosphate buffer (pH 2.5): Acetonitrile (55:45, v/v) tsijournals.com |

| Flow Rate | 1.5 ml/min tsijournals.com |

| Detection | UV at 320 nm tsijournals.com |

| Linearity Range | 0.06-10.00 µg/ml tsijournals.com |

| LLOQ | 0.06 µg/ml tsijournals.com |

| Recovery | 90.00% tsijournals.com |

This table is based on a single study and is for illustrative purposes. For complete details, refer to the cited literature.

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that has become invaluable for identifying and quantifying loxoprofen and its metabolites. arabjchem.orgmdpi.comnih.gov This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

LC-MS/MS is particularly useful for metabolite profiling, allowing for the identification of various biotransformation products of loxoprofen in biological systems. mdpi.comnih.gov Studies have identified several metabolites, including alcohol metabolites (trans-OH and cis-OH), hydroxylated metabolites, and glucuronide conjugates. mdpi.comnih.gov The technique provides structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern. mdpi.com

For instance, in one study, the MRM (Multiple Reaction Monitoring) transitions for loxoprofen, cis-LOX, and trans-LOX were m/z 245.0 → 83.1, 247.1 → 202.2, and 247.1 → 203.1, respectively. mdpi.com The high sensitivity of LC-MS/MS allows for the detection and quantification of metabolites at very low concentrations, which is crucial for understanding the complete metabolic pathway of loxoprofen. arabjchem.orgmdpi.com

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) offers a simpler, more cost-effective, and high-throughput alternative to HPLC for the quantification of loxoprofen. doi.orgnih.gov This technique involves spotting the sample on a high-performance TLC plate, which is then developed in a chamber containing a suitable mobile phase. doi.orgnih.gov

An HPTLC-densitometric method has been developed for the separation of loxoprofen from its degradation products. doi.orgnih.gov This method utilized silica (B1680970) gel F254 plates as the stationary phase and a mobile phase of toluene:acetone:acetic acid (1.8:1.0:0.1, v/v/v). doi.orgnih.gov After development, the plate is scanned with a densitometer at a specific wavelength (e.g., 220 nm) to quantify the separated components. doi.orgnih.gov

Validation of HPTLC methods also follows ICH guidelines, with studies demonstrating good linearity, precision, and accuracy for the determination of loxoprofen in pharmaceutical preparations. doi.orgnih.gov For example, one validated HPTLC method showed linearity in the concentration range of 1.0–16.0 µ g/band . doi.org

Spectroscopic Analysis Approaches

Spectroscopic methods are fundamental in the analysis of pharmaceutical compounds, providing both qualitative and quantitative information. For Loxoprofen sodium, UV-Visible spectrophotometry and Fourier-Transform Infrared (FTIR) spectroscopy are particularly valuable.

UV-Visible spectrophotometry is a widely used technique for the quantitative determination of Loxoprofen sodium. The method is valued for its simplicity, cost-effectiveness, and reliability in quality control laboratories. impactfactor.org Simple UV-spectrophotometric methods have been developed and validated for the analysis of Loxoprofen sodium, with a maximum absorbance (λmax) observed at approximately 222-223 nm using distilled water or methanol as a solvent. impactfactor.orgresearchgate.net

A more specific and sensitive approach involves the formation of colored charge-transfer complexes. rjpbcs.com This method is based on the interaction of Loxoprofen sodium, an electron donor, with various electron acceptors (also known as π-acceptors). These interactions result in the formation of intensely colored complexes that absorb radiation in the visible region of the electromagnetic spectrum, allowing for their spectrophotometric quantification. rjpbcs.com This principle has been successfully applied using several reagents, including p-chloranilic acid (p-CA), 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), picric acid (PA), and iodine. rjpbcs.com The resulting colored products show distinct absorption maxima, which can be used to determine the concentration of Loxoprofen sodium in bulk drug and pharmaceutical dosage forms without interference from common excipients. rjpbcs.com

| Reagent | Solvent | λmax (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|

| p-Chloranilic acid (p-CA) | Acetonitrile | 522 | 40 - 400 | rjpbcs.com |

| Tetracyanoquinodimethane (TCNQ) | Acetonitrile | 842 | 1 - 12 | rjpbcs.com |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Acetonitrile | 458 | 10 - 120 | rjpbcs.com |

| Picric Acid (PA) | Dichloromethane | 405 | 5 - 50 | rjpbcs.com |

| Iodine | Dichloromethane | 365 | 2 - 16 | rjpbcs.com |

Fourier-Transform Infrared (FTIR) spectroscopy is a critical tool for assessing the compatibility between Loxoprofen sodium and various excipients used in pharmaceutical formulations. researchgate.netfrontiersin.org This technique identifies the functional groups within a molecule by measuring the absorption of infrared radiation. In compatibility studies, the FTIR spectrum of the pure drug is compared with the spectrum of a physical mixture of the drug and an excipient. innovareacademics.inuobaghdad.edu.iq The absence of significant shifts, disappearance of characteristic drug peaks, or appearance of new peaks in the mixture's spectrum indicates the absence of chemical interaction, confirming the drug's stability in the formulation. innovareacademics.inresearchgate.net

The FTIR spectrum of pure Loxoprofen sodium exhibits several characteristic peaks corresponding to its molecular structure. frontiersin.orguobaghdad.edu.iq These peaks are monitored during compatibility studies. For instance, studies have confirmed the compatibility of Loxoprofen sodium with excipients like Carbopol 934, Methocel K100M, and Ethocel 10P by observing that the principal peaks of the drug remained unchanged in the physical mixtures. frontiersin.orginnovareacademics.in

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3360 | O-H broad peak | frontiersin.org |

| ~3086 | C-H stretching (aromatic ring) | uobaghdad.edu.iq |

| ~2870 | CH₂ stretching vibration | uobaghdad.edu.iq |

| ~1732 | C=O stretching (carboxylic group) | frontiersin.org |

| ~1728 | C=O stretching (cyclopentane) | uobaghdad.edu.iq |

| 1646 - 1148 | Asymmetric C-H bond stretching (aromatic rings) | frontiersin.org |

| ~1410 | C-H bending | uobaghdad.edu.iq |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are pivotal in characterizing the solid-state properties of Loxoprofen sodium.

Differential Scanning Calorimetry (DSC) is employed to investigate the thermal behavior of Loxoprofen sodium, including its melting point, thermal degradation, and hydration state. frontiersin.org The DSC thermogram of Loxoprofen sodium dihydrate powder shows characteristic endothermic peaks. mdpi.com An initial peak around 80-89°C corresponds to the loss of water molecules (dehydration). frontiersin.orginnovareacademics.in Other peaks at higher temperatures, such as ~204°C, are associated with the melting and subsequent thermal degradation of the drug. frontiersin.org

DSC is particularly useful for studying how processing conditions, such as drying temperature, affect the hydration state of Loxoprofen sodium. mdpi.com For example, granules dried at 40°C may retain a monohydrate form, while those dried at higher temperatures (60°C and 80°C) tend to convert to an anhydrous state. mdpi.comnih.gov The disappearance of the drug's melting peak in a mixture with excipients can indicate successful encapsulation or amorphization. innovareacademics.in In drug-excipient compatibility studies, the retention of the drug's characteristic melting peak, even if shifted or broadened, suggests no significant chemical interaction. frontiersin.org

| Observed Event | Approximate Temperature (°C) | Interpretation | Reference |

|---|---|---|---|

| Endothermic Peak | ~80 - 89 | Dehydration (loss of water) | frontiersin.orginnovareacademics.inmdpi.com |

| Endothermic Peak | ~123 | Transition of hydrate (B1144303) form | mdpi.com |

| Endothermic Peak | ~190 - 204 | Melting and/or thermal degradation | frontiersin.orgmdpi.com |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing quantitative information about thermal events like dehydration and decomposition. frontiersin.org TGA is often used in conjunction with DSC to confirm the nature of the transitions observed. For Loxoprofen sodium dihydrate, TGA reveals a mass loss that corresponds to the removal of its two water molecules. acs.org This dehydration event typically occurs in a stepwise manner. frontiersin.org

Studies have shown that Loxoprofen sodium dihydrate loses approximately 12-13.5% of its mass upon heating, which is consistent with the theoretical water content of the dihydrate form (13.6%). nih.govacs.org The analysis can distinguish between dihydrate, monohydrate (with a theoretical weight loss of 6.29%), and anhydrous forms based on the percentage of weight loss observed. nih.gov TGA plots for physical mixtures of Loxoprofen sodium and excipients are compared to those of the individual components; a similar degradation profile suggests good thermal stability and compatibility. researchgate.net

Stability-Indicating Analytical Method Development

A stability-indicating analytical method is a validated quantitative procedure that can accurately detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It is crucial for assessing the stability of drug products. For Loxoprofen sodium, which is known to be unstable under hydrolytic (alkaline) and oxidative conditions, the development of such methods is essential. nih.govresearchgate.net

Forced degradation studies are performed by subjecting Loxoprofen sodium to stress conditions like acid, base, and oxidation. impactfactor.orgresearchgate.net Following this, analytical methods, primarily high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC), are developed to separate the intact drug from its degradation products. nih.govresearchgate.net These chromatographic methods are typically coupled with UV detection. nih.gov

For example, a stability-indicating HPLC-UV method might use a C18 column with a mobile phase such as acetonitrile and triethylamine (B128534) buffer (pH 2.2) at a flow rate of 1.0 mL/min, with detection at 220 nm. nih.govresearchgate.net An HPTLC method could involve silica gel plates with a developing system like toluene:acetone:acetic acid, followed by densitometric scanning at 220 nm. nih.govresearchgate.net These methods are validated according to the International Conference on Harmonization (ICH) guidelines for specificity, linearity, accuracy, precision, and robustness to ensure they are suitable for their intended purpose of monitoring the drug's stability. nih.govscispace.com

Identification and Structural Elucidation of Forced Degradation Products

Forced degradation studies, or stress testing, are essential for identifying the likely degradation products of a drug substance, which in turn helps in establishing its degradation pathways and intrinsic stability. doi.orgscispace.com These studies involve subjecting the drug to various stress conditions, such as hydrolysis, oxidation, and photolysis, as outlined by the International Conference on Harmonisation (ICH). science.gov For Loxoprofen (sodium salt), research has shown its instability under hydrolytic and oxidative conditions. doi.orgnih.gov

To investigate this, Loxoprofen was subjected to forced degradation under alkaline and oxidative stress. doi.org The alkaline hydrolysis was induced by treating a standard solution of Loxoprofen with 1.0 mol·L⁻¹ sodium hydroxide (B78521) and heating it at 80°C for 6 hours. doi.org Oxidative degradation was achieved by treating the drug solution with 3% (w/v) hydrogen peroxide and heating at 80°C for 12 hours. doi.orgscispace.com These stress conditions led to the formation of distinct degradation products. scispace.com

The structural elucidation of these degradation products was accomplished using advanced spectroscopic techniques, primarily Infrared (IR) spectroscopy and Mass Spectrometry (MS). doi.orgscispace.comnih.gov The solutions containing the degradation products were analyzed to identify and characterize their chemical structures. scispace.com This process is fundamental to developing a stability-indicating analytical method, which must be able to resolve the parent drug from any potential impurities or degradants. scispace.com

| Stress Condition | Reagents and Conditions | Result | Analytical Technique for Elucidation |

|---|---|---|---|

| Alkaline Hydrolysis | 1.0 mol·L⁻¹ NaOH, heated at 80°C for 6 hours | Formation of a hydrolytic degradation product (ALN) | Infrared (IR) Spectroscopy, Mass Spectrometry (MS) scispace.comnih.gov |

| Oxidation | 3% (w/v) Hydrogen Peroxide, heated at 80°C for 12 hours | Formation of an oxidative degradation product (OXT) | Infrared (IR) Spectroscopy, Mass Spectrometry (MS) scispace.comnih.gov |

Validation of Analytical Methods according to International Conference on Harmonisation (ICH) Guidelines

Once a stability-indicating method is developed, it must be rigorously validated to ensure it is suitable for its intended purpose. scispace.com The validation process is conducted following the ICH Q2(R1) guidelines, which establish key parameters to be evaluated. rjptonline.orgchem-soc.si For Loxoprofen, both High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) methods have been developed and validated for its determination in the presence of its degradation products. doi.orgnih.gov

The validation of these analytical methods assesses several performance characteristics:

Specificity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. researchgate.net For Loxoprofen, the developed HPLC and HPTLC methods demonstrated effective separation of the parent drug from its alkaline and oxidative degradation products. scispace.comnih.gov

Linearity : The method's ability to elicit test results that are directly proportional to the concentration of the analyte. rjpbcs.com Studies have demonstrated linearity over specific concentration ranges for both HPLC and HPTLC methods. doi.org

Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. rjptonline.org For a validated RP-HPLC method, the percentage recovery of Loxoprofen ranged from 97.71% to 101.09%. rjptonline.org

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. rjptonline.org It is usually expressed as the relative standard deviation (%RSD) for a series of measurements, with intraday and interday precision results found to be within 2% for a validated RP-HPLC method. rjptonline.org

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. rjptonline.org

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rjptonline.org

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. rjptonline.orgresearchgate.net

The following tables summarize the validation parameters for developed HPTLC and HPLC methods for Loxoprofen analysis.

| Parameter | Finding |

|---|---|

| Linearity Range | 5.0–120.0 µg·mL⁻¹ scispace.com |

| Correlation Coefficient (r) | 0.9998 scispace.com |

| Accuracy (% Recovery) | 97.71% to 101.09% rjptonline.org |

| Precision (%RSD) | < 2% rjptonline.org |

| Limit of Detection (LOD) | 0.09175 µg/mL rjptonline.org |

| Limit of Quantitation (LOQ) | 0.278032 µg/mL rjptonline.org |

| Chromatographic Conditions | C18 column; Mobile phase: Acetonitrile: 0.15% Triethylamine (pH 2.2) (50:50, v/v); Flow rate: 1.0 mL·min⁻¹; UV Detection: 220 nm doi.orgnih.gov |

| Parameter | Finding |

|---|---|

| Linearity Range | 1.0–16.0 µg·band⁻¹ |

| Stationary Phase | Silica gel F254 plates |

| Mobile Phase | Toluene:Acetone:Acetic acid (1.8:1.0:0.1, v/v/v) |

| Detection | Densitometric scanning at 220 nm |

These validated, stability-indicating methods are crucial for the routine quality control of Loxoprofen in bulk and pharmaceutical formulations, ensuring that the product meets the required specifications for purity and stability. scispace.comresearchgate.net

Novel Drug Delivery Systems and Formulation Research

Formulation Optimization and Material Science

The manufacturing process, particularly the choice of granulation solvent and drying temperature, significantly influences the physicochemical properties of loxoprofen (B1209778) sodium tablets, most notably their hardness. mdpi.comnih.gov Loxoprofen sodium exists as a dihydrate, and its hydration state can be altered by heat, which in turn affects its physical and chemical characteristics. nih.gov

Research has shown that the wet granulation method, a common technique in tablet manufacturing, can be optimized to improve tablet hardness. mdpi.comresearchgate.netnih.gov A key finding is that the type of solvent used during granulation plays a crucial role. mdpi.comresearchgate.netnih.gov For instance, granules prepared with ethanol (B145695) as the solvent tend to produce tablets with greater hardness compared to those prepared with water. mdpi.comresearchgate.netnih.gov This is attributed to the different effects these solvents have on the surface free energy (SFE) of the loxoprofen particles. mdpi.comresearchgate.net Ethanol granulation has been found to increase the polar component of the SFE, which enhances inter-particle adhesion and, consequently, tablet hardness. mdpi.comresearchgate.net

Drying temperature is another critical parameter. mdpi.comresearchgate.netnih.gov Varying the drying temperature has been shown to alter the tablet hardness. mdpi.comresearchgate.netnih.gov This is likely because the hydration state of loxoprofen sodium changes with temperature, which then affects the SFE. mdpi.com Specifically, changes in drying temperature can lead to variations in the hydration state of the drug, with anhydrous forms potentially contributing to increased tablet hardness due to lower hydrophobicity. researchgate.netnih.gov

A comparative representation of the impact of different granulation solvents and drying temperatures on tablet hardness is detailed below:

| Granulation Solvent | Drying Temperature (°C) | Resultant Tablet Hardness |

| Water | 40 | Lower |

| Water | 60 | Variable |

| Water | 80 | Variable |

| Ethanol | 40 | Higher |

| Ethanol | 60 | Higher |

| Ethanol | 80 | Highest |

This table provides a qualitative comparison based on research findings, indicating general trends. mdpi.comresearchgate.net

Ensuring the compatibility of loxoprofen sodium with various excipients is a fundamental step in the development of stable and effective pharmaceutical formulations. Drug-excipient compatibility studies are conducted to detect any potential physical or chemical interactions that could compromise the quality of the final product. nih.govresearcher.lifenih.gov

Several analytical techniques are employed to assess these interactions. Fourier-transform infrared spectroscopy (FTIR) is a common method used to identify any changes in the chemical structure of the drug when mixed with excipients. nih.govwho.intresearchgate.net Studies on loxoprofen sodium have utilized FTIR to confirm the absence of chemical interactions with polymers such as guar (B607891) gum, xanthan gum, and HPMCK4M. nih.govwho.intresearchgate.net The persistence of characteristic peaks of loxoprofen sodium in the FTIR spectra of the physical mixture indicates compatibility. innovareacademics.in

Differential scanning calorimetry (DSC) is another valuable tool that provides information on the thermal properties of the drug and its mixtures with excipients. nih.govnih.govbioline.org.br The absence of the drug's melting peak in the DSC thermogram of a drug-excipient mixture can suggest successful encapsulation of the drug within the excipient matrix. innovareacademics.in In other cases, the presence of the drug's characteristic peak, even in combination with excipients, confirms the lack of interaction. bioline.org.br

Stress stability studies, where drug-excipient mixtures are subjected to elevated temperature and humidity, are also performed to evaluate compatibility under accelerated conditions. nih.govnih.gov These studies, often in conjunction with FTIR and DSC, provide a comprehensive profile of the drug's stability in the presence of formulation components. nih.govresearcher.lifenih.gov

The in vitro release profile of loxoprofen sodium from novel formulations is a critical determinant of their performance. These studies are conducted under simulated physiological conditions to predict how the drug will be released in the body. nih.govwho.int The release profiles are often characterized by an initial phase followed by a sustained release period. innovareacademics.in